molecular formula C14H14ClNO4 B8439047 3-Chloro-5-[3-(tetrahydro-pyran-2-yloxy)-prop-1-ynyl)-pyridine-2-carboxylic acid

3-Chloro-5-[3-(tetrahydro-pyran-2-yloxy)-prop-1-ynyl)-pyridine-2-carboxylic acid

Cat. No. B8439047
M. Wt: 295.72 g/mol
InChI Key: ACKJHVWOSNPHEU-UHFFFAOYSA-N
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Patent
US09163011B2

Procedure details

The title compound was prepared by an analogous procedure to Acid-xx using 5-bromo-3-chloro-pyridine-2-carboxylic acid methyl ester instead of 3-amino-5-bromo-pyridine-2-carboxylic acid methyl ester and 2-prop-2-ynyloxy-tetrahydro-pyran instead of 3-methoxy-propyne [Acid-xx step a)].
[Compound]
Name
Acid-xx
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Acid-xx
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([Cl:11])=[CH:9][C:8](Br)=[CH:7][N:6]=1)=[O:4].[CH2:13]([O:16][CH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][O:18]1)[C:14]#[CH:15]>>[Cl:11][C:10]1[C:5]([C:3]([OH:2])=[O:4])=[N:6][CH:7]=[C:8]([C:15]#[C:14][CH2:13][O:16][CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][O:18]2)[CH:9]=1

Inputs

Step One
Name
Acid-xx
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1Cl)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)OC1OCCCC1
Step Four
Name
Acid-xx
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C#CCOC1OCCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.